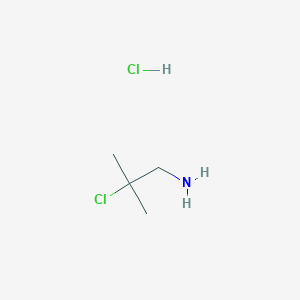

2-Chloro-2-methylpropylamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Preparation of Chemical Intermediates

One of the applications involves the preparation of specific chemical intermediates. For instance, Huang Xiao-shan (2009) studied the preparation of 2-Chloro-6-(trichloromethyl)pyridine, which is derived from 2-methylpyridine hydrochloride, closely related to 2-Chloro-2-methylpropylamine hydrochloride. This study highlighted the use of catalysts and optimal reaction conditions for the production of such intermediates, which are important in the synthesis of various chemical products (Huang Xiao-shan, 2009).

Investigation of Reaction Mechanisms

In the study of reaction mechanisms, research like that conducted by McClelland et al. (1984) on the preparation of 2-hydroxylaminoimidazoles through the reaction of 2-fluoro-1-methylimidazole with hydroxylamine is significant. This research provides insights into the stability and decomposition of certain compounds under various conditions, contributing to our understanding of complex chemical reactions (McClelland et al., 1984).

Relation to Land Use and Environmental Impacts

The study by D. Kolpin (1997) explored the relationship between land use and the presence of certain agricultural chemicals in groundwater. Although not directly related to this compound, this research provides context on how similar chemicals, like atrazine and its residues, are influenced by land use, which is crucial for environmental impact assessments (D. Kolpin, 1997).

Agricultural Chemicals and Groundwater Contamination

The use and potential environmental impact of agricultural chemicals, including those related to this compound, was also explored in Kolpin's 1997 study. This research underscores the significant land use factors related to the presence of various agricultural chemicals in groundwater, demonstrating the interconnectedness of agricultural practices and environmental health (D. Kolpin, 1997).

Catalysis Research

In the field of catalysis, research such as that by Kotora et al. (1993) is noteworthy. Their study on the cobalt(II)-2-methylpropylamine complex as a catalyst for the addition of tetrachloromethane to alkenes under mild conditions indicates potential applications of this compound in catalyzing specific chemical reactions (Kotora et al., 1993).

Safety and Hazards

The safety data sheet for a related compound, 2-Chloro-2-methylpropane, indicates that it is a highly flammable liquid and vapor . It is recommended to keep the substance away from heat, sparks, open flames, and hot surfaces. In case of skin contact, immediate washing with plenty of water is advised .

作用機序

Mode of Action

It’s plausible that the compound could interact with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Given the lack of specific target identification and understanding of its mode of action, it’s challenging to predict its precise molecular and cellular effects .

特性

IUPAC Name |

2-chloro-2-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClN.ClH/c1-4(2,5)3-6;/h3,6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHOQEQOWAGKKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Acetyl-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2929405.png)

![6-(4-Phenylpiperazin-1-yl)[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2929407.png)

![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine](/img/structure/B2929411.png)

![8-(tert-butyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2929414.png)

![{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride](/img/structure/B2929420.png)

![[2-(3-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2929421.png)